molecular formula C19H22O11S2 B13859558 Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate

Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate

Cat. No.: B13859558
M. Wt: 490.5 g/mol
InChI Key: JSYIHTYTALRLEV-CWLGOENISA-N
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Description

Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple acetyl groups and a benzenthiosulfonate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate typically involves the acetylation of glucuronic acid derivatives followed by the introduction of the benzenthiosulfonate group. The process begins with the protection of the hydroxyl groups on the glucuronic acid using acetyl groups. This is achieved by reacting the glucuronic acid with acetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then treated with benzenthiosulfonyl chloride under basic conditions to introduce the benzenthiosulfonate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing the active glucuronyl and benzenthiosulfonate moieties. These moieties can then participate in various biochemical reactions, including conjugation with other molecules, thereby modulating their activity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-Tri-O-acetyl-beta-d-glucuronyl benzenthiosulfonate is unique due to the presence of the benzenthiosulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C19H22O11S2

Molecular Weight

490.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfonylsulfanyloxane-2-carboxylic acid

InChI

InChI=1S/C19H22O11S2/c1-9-5-7-13(8-6-9)32(25,26)31-19-17(29-12(4)22)15(28-11(3)21)14(27-10(2)20)16(30-19)18(23)24/h5-8,14-17,19H,1-4H3,(H,23,24)/t14-,15-,16-,17+,19-/m0/s1

InChI Key

JSYIHTYTALRLEV-CWLGOENISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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